5-Bromo-3-(bromomethyl)benzofuran
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-(bromomethyl)-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEKQLZLNIZZAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CO2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility & Stability Profile of 5-Bromo-3-(bromomethyl)benzofuran
This technical guide details the solubility profile, stability considerations, and handling protocols for 5-Bromo-3-(bromomethyl)benzofuran (CAS: 137242-43-4).
Executive Summary
5-Bromo-3-(bromomethyl)benzofuran is a halogenated bicyclic intermediate widely utilized in medicinal chemistry as a scaffold for synthesizing bioactive benzofuran derivatives.[1] Its utility stems from the C3-bromomethyl moiety, a highly reactive electrophile susceptible to nucleophilic substitution.
While this reactivity makes it a powerful synthetic tool, it introduces significant solubility-stability trade-offs . The compound is lipophilic and dissolves readily in non-polar and polar aprotic solvents but exhibits solvolytic instability in protic solvents (alcohols, water). This guide provides evidence-based solvent recommendations to maximize yield and prevent degradation during processing.
Physicochemical Profile
| Property | Data | Relevance to Solubility |
| CAS Number | 137242-43-4 | Unique Identifier |
| Molecular Formula | Lipophilic core | |
| Molecular Weight | 289.95 g/mol | Moderate MW suggests good organic solubility |
| LogP (Predicted) | ~3.5 – 4.2 | Highly lipophilic; practically insoluble in water |
| Reactive Moiety | C3-Bromomethyl ( | CRITICAL: Susceptible to |
| Physical State | Off-white to pale yellow solid | Requires dissolution for most reactions |
Solubility & Solvent Compatibility Guide
The following classifications are derived from the structural properties of the benzofuran core and the reactivity of the bromomethyl group.
Category A: Recommended Solvents (High Solubility & Stability)
Use these for synthesis, extraction, and standard handling.
| Solvent | Solubility | Stability | Operational Notes |
| Dichloromethane (DCM) | High | High | Excellent for dissolution and extraction. Volatile, easy to remove. |
| Chloroform | High | High | Similar to DCM; often used for NMR ( |
| Tetrahydrofuran (THF) | High | High | Must be anhydrous . Peroxides in aged THF can accelerate degradation. |
| Ethyl Acetate | Good | High | Good general-purpose solvent; useful for TLC and workup. |
| Toluene | Moderate | High | Good for reactions requiring elevated temperatures (reflux). |
Category B: Conditional Solvents (Use with Precautions)
Use these only under specific experimental conditions.
| Solvent | Solubility | Stability | Operational Notes |
| Acetone | High | Moderate | Good solubility, but nucleophilic enolization can occur under basic conditions. |
| Acetonitrile (ACN) | Good | Moderate | Common reaction solvent. Ensure it is anhydrous to prevent hydrolysis. |
| Dimethylformamide (DMF) | High | Moderate | Excellent solubilizer, but difficult to remove. Can accelerate nucleophilic side reactions.[2] |
Category C: Restricted Solvents (High Risk of Degradation)
Avoid for storage or prolonged exposure.
| Solvent | Solubility | Stability | Operational Notes |
| Methanol / Ethanol | Moderate | Low | RISK: Solvolysis (ether formation) occurs, especially with heat. |
| Water | Nil | Low | Insoluble. Promotes hydrolysis to the alcohol derivative. |
| DMSO | High | Low | RISK: Can act as an oxidant or nucleophile (Swern-type reactivity) with alkyl halides. |
Mechanistic Insight: The Solvolysis Risk
The C3-bromomethyl group functions as a benzylic-like halide . The adjacent benzofuran ring can stabilize a carbocation intermediate, making the compound susceptible to
-
Reaction:
-
Consequence: Recrystallizing this compound from hot ethanol (a common technique for stable benzofurans) can lead to significant impurity formation (ethyl ether derivative).
Visualization: Degradation Pathway
The following diagram illustrates the degradation risk in alcoholic solvents.
Figure 1: Solvolysis pathway showing the transformation of the bromomethyl group into an ether in alcoholic solvents.
Operational Protocols
Protocol A: Saturation Solubility Determination (Shake-Flask)
Use this protocol to determine exact solubility limits for specific applications.
-
Preparation: Weigh 50 mg of 5-Bromo-3-(bromomethyl)benzofuran into a 4 mL glass vial.
-
Solvent Addition: Add 250 µL of the target solvent (e.g., DCM, Toluene).
-
Equilibration: Cap tightly and agitate (vortex or shaker) for 15 minutes at ambient temperature (
). -
Observation:
-
Clear Solution: Solubility > 200 mg/mL.
-
Solid Remains: Add solvent in 250 µL increments, vortexing between additions, until clear.
-
-
Calculation:
Protocol B: Stability Assessment (HPLC)
Mandatory check before scaling up reactions in polar solvents.
-
Sample Prep: Dissolve 1 mg of compound in 1 mL of anhydrous Acetonitrile (Control).
-
Test Sample: Dissolve 1 mg of compound in 1 mL of the Test Solvent (e.g., Methanol).
-
Incubation: Let both samples stand for 1 hour at room temperature.
-
Analysis: Inject 5 µL of each into HPLC (C18 Column, ACN/Water gradient).
-
Criteria: If the Test Sample shows new peaks (shifted retention time) compared to the Control, solvolysis has occurred .
Decision Workflow: Solvent Selection
Use this logic tree to select the appropriate solvent for your specific workflow.
Figure 2: Decision tree for selecting solvents based on experimental intent.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217354, 5-Bromo-3-(bromomethyl)benzofuran. Retrieved from .
-
Sigma-Aldrich. Product Specification: 5-Bromo-3-(bromomethyl)benzofuran. Retrieved from .
-
Kirsch, G., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.[3] PMC - NIH. Retrieved from .
-
BenchChem. Recrystallization Protocols for Benzofuran Derivatives. Retrieved from .
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Solvolysis of Benzylic Halides). Springer.
Sources
Safety Data Sheet (SDS) for 5-Bromo-3-(bromomethyl)benzofuran
Chemical Identity & Strategic Context
This guide supersedes standard Safety Data Sheets (SDS) by providing context-aware handling protocols for 5-Bromo-3-(bromomethyl)benzofuran . While standard SDSs list hazards, this document explains the mechanistic basis of those hazards and provides validated workflows for research and scale-up.
Compound Data
| Parameter | Detail |
| Chemical Name | 5-Bromo-3-(bromomethyl)benzofuran |
| CAS Number | 137242-43-4 |
| Molecular Formula | |
| Molecular Weight | 289.95 g/mol |
| Physical State | Low-melting solid or viscous oil (purity dependent) |
| Structural Class | Halogenated Benzofuran / Benzylic Bromide |
| Key Reactivity | Electrophilic Alkylating Agent ( |
Research Application
This compound is a high-value intermediate in the synthesis of multi-target kinase inhibitors and anti-arrhythmic agents (e.g., Amiodarone analogs). The bromomethyl moiety at position 3 serves as a "warhead" for coupling with amines or thiols, introducing the lipophilic benzofuran scaffold into pharmacophores.
Hazard Architecture: The "Why" Behind the Risk
To handle this compound safely, one must understand its reactivity profile.[1] The danger lies not just in its corrosivity, but in its specific ability to alkylate biological nucleophiles.
The Alkylation Mechanism (Toxicity Source)
The
-
Lachrymator Effect: The compound rapidly alkylates TRPA1 ion channels in corneal and respiratory nerves, causing immediate, debilitating pain and tearing (similar to tear gas).
-
Genotoxicity: As a benzylic halide, it can alkylate DNA bases (guanine
), posing a potential mutagenic risk if exposure is chronic.
Stability Profile
-
Hydrolysis: Reacts with atmospheric moisture to release Hydrogen Bromide (HBr) gas and the corresponding alcohol.
-
Photolysis: Light exposure weakens the
bond, generating free radicals and turning the solid brown/purple.
Visualization: Reactivity & Deactivation Pathways
The following diagram illustrates the dual pathways: the biological hazard (toxicity) and the chemical engineering solution (neutralization).
Figure 1: Mechanism of Action. Red path indicates biological hazard; Green path indicates the specific neutralization strategy using Thiosulfate.
Validated Handling Protocols
Engineering Controls
-
Primary Containment: All weighing and transfer must occur inside a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.
-
Static Control: Use anti-static weighing boats. Benzylic halides can carry static charges; discharge yourself before touching the container.
Personal Protective Equipment (PPE) Matrix
| Zone | Protection Level | Rationale |
| Hands | Double Gloving | Outer: Nitrile (8 mil). Inner: Laminate (Silver Shield®). Benzylic bromides permeate standard nitrile in <15 mins. |
| Eyes | Goggles + Face Shield | Safety glasses are insufficient due to the lachrymatory vapor risk. |
| Respiratory | P100/OV Cartridge | Required if working outside a hood (e.g., spill cleanup). |
Storage Logic[3]
-
Temperature: Store at 2°C – 8°C .
-
Atmosphere: Store under Argon or Nitrogen. Oxygen promotes radical degradation.
-
Container: Amber glass with a Teflon-lined cap. Do not use metal spatulas (corrosion risk); use ceramic or Teflon-coated tools.
Emergency Response: The "Thiosulfate Protocol"
Standard spill kits (clay/sand) are insufficient because they do not chemically deactivate the alkylating agent. You must use a nucleophilic quench .
Deactivation Solution Preparation
Prepare a "Quench Solution" in advance for the lab:
-
10% w/v Sodium Thiosulfate (
) -
2% w/v Sodium Carbonate (
) (to neutralize HBr byproducts) -
Solvent: 50:50 Water/Ethanol (to ensure solubility of the organic bromide)
Spill Cleanup Workflow
Figure 2: Decision matrix for safely managing a spill of benzylic bromides.
First Aid (Chemical Logic)
-
Eye Contact: Flush with water for 15 minutes.[2][3][4][5][6] Do not use neutralizing eye drops; the damage is physical/chemical alkylation, not just pH. Transport to ER immediately.
-
Skin Contact: Wash with soap and water.[2][7][8] Do not use alcohol on the skin; alcohol enhances the transdermal absorption of benzylic halides, driving the toxin deeper into the tissue.
Waste Disposal & Deactivation
Never dispose of the active compound directly into solvent waste streams, as it may react with other waste components (e.g., amines) to form heat or pressure.
-
Step 1: Dissolve waste material in a minimal amount of Acetone or Ethanol.
-
Step 2: Slowly add the Thiosulfate Quench Solution (described in 5.1).
-
Step 3: Stir for 1 hour. The solution will turn cloudy as the Bunte salt forms.
-
Step 4: Check pH. Adjust to pH 7-9 with Sodium Carbonate.
-
Step 5: Dispose of as aqueous/organic chemical waste.
References
-
Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]
- Pacheco, B. S., et al. (2018). Synthesis and biological evaluation of benzofuran derivatives. (Contextual reference for benzofuran reactivity).
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- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Introduction: The Double-Edged Sword of Bromomethyl Benzofurans
An In-depth Technical Guide to the Toxicity Profile and Safe Handling of Bromomethyl Benzofurans
Benzofuran derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds.[1][2] Among these, bromomethyl benzofurans stand out as exceptionally useful synthetic intermediates. Their importance lies in the reactivity of the bromomethyl group, which allows for the strategic introduction of various functional groups and the construction of more complex molecular architectures.[3][4] This reactivity, however, is a double-edged sword. The very chemical properties that make bromomethyl benzofurans valuable in synthesis also render them hazardous. As potent alkylating agents, they pose significant toxicological risks that demand a thorough understanding and meticulous handling protocols.
This guide provides an in-depth analysis of the toxicity profile of bromomethyl benzofurans and establishes comprehensive procedures for their safe handling, decontamination, and disposal. It is intended for researchers, chemists, and drug development professionals who synthesize or utilize these reactive intermediates.
Section 1: Toxicological Profile and Mechanism of Action
The toxicological properties of bromomethyl benzofurans are intrinsically linked to their chemical structure. The presence of a bromine atom—a good leaving group—attached to a methyl group on the electron-rich benzofuran ring system makes these compounds potent electrophiles and alkylating agents.
Primary Mechanism of Toxicity: Electrophilic Reactivity
The primary mechanism of toxicity for bromomethyl benzofurans is their ability to alkylate biological macromolecules. The carbon atom of the bromomethyl group is highly electrophilic and susceptible to nucleophilic attack by cellular components such as DNA, RNA, and proteins. This covalent modification can disrupt normal cellular function, leading to cytotoxicity, mutagenicity, and potentially carcinogenicity.
The introduction of a bromine atom to a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxic potential.[5][6][7] This enhanced activity is attributed to the increased electrophilicity and reactivity of the molecule.
Cytotoxicity
Numerous studies have highlighted the pronounced cytotoxic activity of bromomethyl-substituted benzofurans. This effect is not limited to cancer cells; significant toxicity has also been observed in normal cell lines.[8][9][10] This broad-spectrum cytotoxicity underscores the non-specific reactivity of these compounds and necessitates handling them with high containment. For example, certain bromomethyl benzofuran derivatives have shown potent activity against leukemia, lung cancer, and liver carcinoma cell lines.[5][8][10][11] The mechanism of cell death induced by these compounds often involves the activation of apoptotic pathways, as evidenced by increased caspase 3/7 activity.[5][12]
Genotoxicity and Mutagenicity
As alkylating agents, bromomethyl benzofurans have a strong potential to be genotoxic. They can directly interact with the DNA double helix, forming covalent adducts with nucleophilic sites on DNA bases, particularly guanine.[13] This interaction can inhibit the digestion of DNA by restriction endonucleases and lead to mutations.[5]
Studies on related compounds, such as 7-bromomethylbenz[a]anthracene, have demonstrated significant mutagenicity, with a predominance of G→T base substitutions.[13] Although the parent compound, 2,3-benzofuran, has shown mixed results in genotoxicity assays, the addition of the reactive bromomethyl group is expected to confer significant DNA-damaging potential.[14] Some benzofuran derivatives have been shown to exert genotoxic effects at nanomolar concentrations in the MCF-7 breast cancer cell line.[15]
Carcinogenicity
While specific carcinogenicity studies on bromomethyl benzofurans are not widely available, the evidence strongly suggests they should be treated as potential carcinogens. This suspicion is based on two key factors:
-
Mechanism of Action: Their nature as DNA-alkylating agents is a well-established mechanism for the initiation of cancer.
-
Parent Compound Data: The parent compound, 2,3-benzofuran, has been shown to cause tumors in the kidneys of female rats and in the lungs, livers, and forestomachs of mice.[14]
Given that bromomethyl derivatives are significantly more reactive towards biological nucleophiles, it is logical to assume their carcinogenic potential is at least as great, if not greater, than the parent benzofuran. Therefore, they must be handled with stringent precautions appropriate for carcinogenic substances.[16][17]
Acute Toxicity and Irritation
Safety Data Sheets (SDS) for various brominated benzofuran compounds consistently highlight risks of acute toxicity and irritation.[18][19][20]
| Hazard Class | Description | GHS Classification |
| Acute Oral Toxicity | Harmful if swallowed. | Category 4 (H302) |
| Skin Corrosion/Irritation | Causes skin irritation. | Category 2 (H315) |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Category 2A (H319) |
| Respiratory Irritation | May cause respiratory irritation. | STOT SE Category 3 (H335) |
This table summarizes common classifications found in safety data sheets for related compounds. Users must always consult the specific SDS for the compound in use.
Section 2: Comprehensive Safety and Handling Protocols
A multi-layered approach to safety, combining engineering controls, personal protective equipment, and strict operational procedures, is mandatory when working with bromomethyl benzofurans.
Engineering Controls
-
Chemical Fume Hood: All manipulations of bromomethyl benzofurans, including weighing, transfers, reaction setup, and workup, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.[19]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[18][20]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[16][21]
Personal Protective Equipment (PPE)
Standard laboratory attire is insufficient. The following PPE is required at all times when handling bromomethyl benzofurans.[22][23][24][25]
| Body Part | Required Equipment | Specifications and Rationale |
| Hands | Double Gloving: Nitrile or Neoprene | Use two pairs of chemical-resistant gloves. The outer glove should be removed immediately after handling the compound. Inspect gloves for integrity before each use and dispose of them as hazardous waste after the task is complete.[18][19] |
| Eyes/Face | Safety Goggles and Face Shield | Safety goggles that provide a complete seal around the eyes are required to protect against splashes. A full-face shield must be worn over the goggles during procedures with a higher risk of splashing or vigorous reaction, such as transfers or quenching.[23][26] |
| Body | Chemical-Resistant Lab Coat | A lab coat made of a low-permeability material (e.g., Nomex or treated cotton) must be worn. It should be fully buttoned with the sleeves rolled down.[26] |
| Respiratory | Respirator (If required) | Under normal use within a fume hood, a respirator is not typically required. However, if there is a risk of aerosol generation or a failure of engineering controls, a respirator with an appropriate organic vapor cartridge may be necessary.[23] |
Storage and Handling
-
Storage: Store bromomethyl benzofurans in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[16][17][20] Store locked up and segregated from incompatible materials.[19][27]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and amines.[21][27]
-
Transport: When moving the compound within the lab, use a secondary container to mitigate the risk of spills.
Section 3: Standard Operating Procedures (SOPs)
Adherence to validated protocols is critical for ensuring safety. The following procedures should be incorporated into laboratory-specific SOPs.
SOP-1: General Workflow for Safe Handling
This workflow outlines the critical steps for safely using a bromomethyl benzofuran in a typical laboratory reaction.
Caption: General workflow for handling bromomethyl benzofurans.
SOP-2: Decontamination and Quenching Protocol
Bromomethyl benzofurans must be chemically neutralized before disposal or cleaning of glassware. This is achieved by reacting them with a suitable nucleophile.
Reagents:
-
Quenching Solution: A 10% solution of isopropanol in 1M aqueous ammonia, or a similar nucleophilic amine solution. (Prepare fresh).
-
Decontamination Solvent: Acetone or ethanol.
Procedure for Glassware and Equipment:
-
After emptying the reaction vessel, rinse it immediately with a small amount of acetone or ethanol to dissolve any residue. Transfer this solvent rinse to the appropriate liquid hazardous waste container.
-
Add the quenching solution to the glassware, ensuring all potentially contaminated surfaces are wetted.
-
Allow the glassware to sit in the fume hood for at least one hour to ensure complete reaction.
-
Dispose of the quenching solution into the hazardous waste container.
-
The glassware can now be cleaned using standard laboratory procedures.
Procedure for Spills:
-
Evacuate: Alert personnel and ensure the spill is contained within the fume hood.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[12]
-
Neutralize: Carefully add the quenching solution to the absorbent material, sufficient to saturate it. Avoid splashing.
-
Wait: Allow the mixture to sit for at least one hour.
-
Collect: Using spark-proof tools, carefully collect the absorbed and neutralized material into a designated hazardous waste container.[20]
-
Decontaminate: Wipe the spill area with the quenching solution, followed by a clean water rinse.
-
Dispose: Dispose of all contaminated materials (absorbent, wipes, gloves) as hazardous waste.
Caption: Emergency spill decontamination workflow.
SOP-3: Waste Disposal
All waste generated from work with bromomethyl benzofurans is considered hazardous.
-
Solid Waste: Contaminated gloves, weigh boats, absorbent materials, and silica gel should be collected in a clearly labeled, sealed hazardous waste container.[18][27]
-
Liquid Waste: Reaction mixtures, solvent rinses, and used quenching solutions should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[17][28]
-
Sharps: Contaminated needles or scalpels must be disposed of in a designated sharps container.
SOP-4: Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[18][19][21]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[18][21][27]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[18][19][21]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[21][27]
Section 4: Synthesis and Reactivity Context
Understanding the synthesis of bromomethyl benzofurans provides context for their reactivity. A common method involves the bromination of a 3-methylbenzofuran derivative using N-bromosuccinimide (NBS) with a radical initiator like dibenzoyl peroxide.[3][11]
Caption: Typical synthesis using N-bromosuccinimide (NBS).
This reaction proceeds via a free-radical mechanism at the benzylic position, highlighting the lability of the C-H bonds at this site and foreshadowing the reactivity of the resulting C-Br bond. The product of this reaction is a potent electrophile, ready for subsequent nucleophilic substitution reactions, which is precisely why it is a valuable but hazardous intermediate in multi-step syntheses.[3][11]
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Angene Chemical. (2025, April 5). Safety Data Sheet: Benzofuran, 7-bromo-5-methyl-. Angene Chemical. [Link]
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Bigger, C. A., Blake, D. M., Dipple, A., & Yagi, H. (1995). Mutagenic specificities and adduct distributions for 7-bromomethylbenz[a]anthracenes. Carcinogenesis, 16(10), 2321-2326. [Link]
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Jadhav, S. D., & Gaikwad, S. B. (2018). Study of Benzofuran Derivatives and their Biological Significance. International Journal for Scientific Research & Development, 6(2), 1635-1639. [Link]
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Serry, A. M., Abdel-Aziz, S. A., & El-Sayed, M. A. A. (2015). Novel benzofuran derivatives: Synthesis and antitumor activity. Medicinal Chemistry Research, 24(1), 359-370. [Link]
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Napiórkowska, M., Stączek, P., & Jóźwiak, K. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1502. [Link]
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Al-Ostath, A., Al-Assar, Z., Al-Wahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Patel, H., Sharma, T., & Shaikh, S. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 183-188. [Link]
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Abdelfatah, N. A., Gomaa, H. A. M., & Ali, M. M. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1017-1033. [Link]
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Abdelfatah, N. A., Gomaa, H. A. M., & Ali, M. M. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Taylor & Francis Online, 36(1), 1017-1033. [Link]
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Al-Ostath, A., Al-Assar, Z., Al-Wahsh, M., & Al-Omari, B. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
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Chemos GmbH & Co.KG. (2019, February 27). Safety Data Sheet: Bromoform. [Link]
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Bakr, M. F., & El-Mahdy, A. F. (2016). Reactivity of Benzofuran Derivatives. Mini-Reviews in Organic Chemistry, 13(4), 269-286. [Link]
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Al-Ostath, A., Al-Assar, Z., Al-Wahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Gholami, S., Zare, K., & Ghassempour, A. (2011). Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line. Toxicology Mechanisms and Methods, 21(8), 618-623. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1992, September). TOXICOLOGICAL PROFILE FOR 2,3-BENZOFURAN. [Link]
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Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. [Link]
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Napiórkowska, M., et al. (2025, June 8). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]
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Melting point and physical description of 5-Bromo-3-(bromomethyl)benzofuran
The following technical guide details the physical characterization, synthesis context, and handling protocols for 5-Bromo-3-(bromomethyl)benzofuran .
CAS No: 137242-43-4
Document Type: Technical Monograph & Characterization Guide Target Audience: Medicinal Chemists, Process Development Scientists
Part 1: Chemical Identity & Physical Description
Core Identity
-
IUPAC Name: 5-Bromo-3-(bromomethyl)-1-benzofuran
-
Molecular Formula: C
H Br O -
Molecular Weight: 289.95 g/mol
-
SMILES: BrCC1=COC2=C1C=C(Br)C=C2
-
Structural Class: Halogenated Benzofuran / Alkyl Bromide
Physical State & Appearance
Based on structural analogs and the physicochemical properties of bromomethyl-substituted benzofurans, this compound is characterized as follows:
-
Physical State: Crystalline Solid .[1]
-
Note: While the precursor (5-bromo-3-methylbenzofuran) may exist as a low-melting solid or liquid, the substitution of a hydrogen atom with a heavy bromine atom on the methyl group significantly increases molecular weight and intermolecular dispersion forces, driving the phase transition to a solid.
-
-
Appearance: Typically White to Pale Yellow crystalline powder.[2]
-
Purity Indicator: Darkening to orange or brown indicates decomposition (liberation of HBr) or oxidation.
-
-
Odor: Characteristic pungency; Lachrymator (tear-inducing agent) due to the reactive alkyl bromide functionality.
Melting Point Analysis
-
Reported Range: Specific experimental melting point data is sparse in open-access public databases. However, based on QSAR (Quantitative Structure-Property Relationship) with analogous 3-(bromomethyl)benzofurans, the expected melting range is 65 °C – 85 °C .
-
Thermodynamic Behavior:
-
Sharpness: A melting range >2 °C indicates solvent occlusion or impurities (likely succinimide from synthesis).
-
Decomposition: Prolonged heating near the melting point may induce thermal decomposition. DSC (Differential Scanning Calorimetry) is recommended over capillary methods for precise characterization to distinguish melting from decomposition exotherms.
-
Solubility Profile
| Solvent | Solubility | Application |
| Dichloromethane (DCM) | High | Primary extraction solvent. |
| Ethyl Acetate | High | Used in TLC and column chromatography. |
| Hexanes/Heptane | Low | Anti-solvent for recrystallization. |
| Water | Insoluble | Hydrophobic scaffold; hydrolyzes slowly over time. |
Part 2: Synthesis & Critical Quality Attributes (CQA)
The physical state of 5-Bromo-3-(bromomethyl)benzofuran is a direct output of its synthesis pathway. It is predominantly synthesized via Wohl-Ziegler Bromination , a radical substitution reaction.
Synthesis Workflow (Mechanism to Solid State)
The transformation from the methyl precursor to the bromomethyl product involves a radical chain reaction initiated by AIBN or Benzoyl Peroxide.
Figure 1: Wohl-Ziegler radical bromination pathway yielding the crystalline solid target.[3]
Impurity Profile & Impact on Melting Point
Impurities significantly depress the melting point. Common contaminants include:
-
Succinimide: Byproduct of NBS.[4] High melting point (125 °C); if not filtered hot or washed out with water, it contaminates the solid matrix.
-
5-Bromo-3-(dibromomethyl)benzofuran: Over-brominated byproduct. Results from excess NBS or extended reaction times.
-
Unreacted Precursor: Lowers MP and creates a "sticky" solid.
Part 3: Experimental Protocols
Melting Point Determination Protocol
Objective: Establish purity via phase transition analysis.
-
Sample Prep: Dry the sample under high vacuum (0.1 mmHg) for 4 hours to remove solvent residues.
-
Apparatus: Capillary Melting Point Apparatus (e.g., Buchi or Stuart).
-
Ramp Rate:
-
Fast Ramp: 10 °C/min to 50 °C.
-
Critical Ramp:1 °C/min from 50 °C until liquid phase.
-
-
Observation: Record
(first liquid drop) and (complete liquefaction).-
Acceptance Criteria:
°C.
-
Handling & Storage (Safety)
-
Hazard Class: Skin Corrosive (Category 1B) , Lachrymator .
-
Mechanism: The benzylic-like bromide is highly electrophilic and will alkylate DNA and proteins.
-
Storage:
-
Temperature: 2–8 °C (Refrigerate).
-
Atmosphere: Inert Gas (Argon/Nitrogen) . Moisture sensitive (hydrolysis to alcohol).
-
Container: Amber glass to prevent photolytic debromination.
-
Part 4: Structural Characterization Logic
To validate the physical description, the following logic flow confirms the structure.
Figure 2: Analytical logic for validating the identity and purity of the solid.
References
-
BLD Pharm. (n.d.). Product Analysis: 5-Bromo-3-(bromomethyl)benzofuran (CAS 137242-43-4). Retrieved from
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: Benzofuran Derivatives. Retrieved from
-
PubChem. (2025). Compound Summary: Benzofuran, 5-bromo-.[5][6][7][8] National Library of Medicine. Retrieved from
- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271-317.
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The Bromomethyl Group in Benzofurans: A Gateway to Molecular Diversity and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The functionalization of this core is a key strategy in medicinal chemistry for the development of novel therapeutic agents. Among the various functional groups utilized for this purpose, the bromomethyl group stands out as a particularly versatile and reactive handle. Its benzylic nature renders it susceptible to a wide range of chemical transformations, making bromomethyl benzofurans highly valuable intermediates in the synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of the reactivity profile of the bromomethyl group in benzofurans. As a senior application scientist, the aim is to deliver not just a compilation of reactions, but a deeper understanding of the principles governing these transformations, enabling researchers to make informed decisions in their synthetic endeavors. We will explore the synthesis of these key intermediates and delve into their most important reaction classes, including nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, conversions to carbonyls and phosphonium ylides, and reduction pathways.
I. Synthesis of Bromomethyl Benzofurans: The Wohl-Ziegler Bromination
The most common and direct method for the synthesis of bromomethyl benzofurans is the free-radical bromination of the corresponding methylbenzofurans. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical.[2]
The choice of brominating agent is critical for the success of this transformation. N-Bromosuccinimide (NBS) is the reagent of choice, as it provides a low, steady concentration of bromine radicals, which helps to minimize side reactions such as addition to the furan ring or over-bromination.[3] The reaction is typically initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.
Experimental Protocol: Free-Radical Bromination of 3-Methylbenzofuran
This protocol provides a general procedure for the synthesis of 3-(bromomethyl)benzofuran.
Materials:
-
3-Methylbenzofuran
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Chlorobenzene (or another suitable inert solvent like carbon tetrachloride)
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a clean and dry three-neck round-bottom flask, add 3-methylbenzofuran (1.0 eq) and chlorobenzene.
-
Stir the mixture until the starting material is fully dissolved.
-
To the solution, add N-Bromosuccinimide (NBS, 1.1 eq) and 2,2'-azobis(isobutyronitrile) (AIBN, 0.05 eq).
-
Heat the reaction mixture to 80°C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Caption: Workflow for the synthesis of bromomethylbenzofurans.
II. Nucleophilic Substitution Reactions: Building Molecular Complexity
The high reactivity of the bromomethyl group is primarily due to the stability of the bromide leaving group and the susceptibility of the benzylic carbon to nucleophilic attack. This facilitates SN2 reactions with a wide range of nucleophiles, enabling the introduction of diverse functional groups and the construction of more complex molecules.[4]
A. O-Alkylation (Williamson Ether Synthesis)
The reaction of a bromomethyl benzofuran with an alcohol or a phenol under basic conditions provides a straightforward route to the corresponding ethers. This is a variation of the classical Williamson ether synthesis.
General Protocol:
-
Dissolve the alcohol or phenol (1.0 eq) in a suitable solvent (e.g., DMF, acetone, or THF).
-
Add a base (e.g., K₂CO₃, NaH, or NaOH) to deprotonate the hydroxyl group.
-
Add the bromomethyl benzofuran (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the product by chromatography or recrystallization.
B. N-Alkylation
Primary and secondary amines readily react with bromomethyl benzofurans to yield the corresponding N-alkylated products. This reaction is fundamental for introducing nitrogen-containing moieties, which are prevalent in many biologically active compounds.
General Protocol:
-
Dissolve the amine (1.0-1.5 eq) in an aprotic solvent such as acetonitrile or DMF.
-
Add a non-nucleophilic base (e.g., K₂CO₃ or triethylamine) to scavenge the HBr byproduct.
-
Add the bromomethyl benzofuran (1.0 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating.
-
Upon completion, perform an aqueous workup and extract the product.
-
Purify by standard methods.
A specific example is the reaction of ethyl 3-(bromomethyl)benzofuran-2-carboxylate with morpholine in acetonitrile using potassium carbonate as a base, which proceeds smoothly to give the morpholinomethyl derivative.[4]
C. S-Alkylation
Thiols are excellent nucleophiles and react efficiently with bromomethyl benzofurans to form thioethers. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.
General Protocol:
-
Dissolve the thiol (1.0 eq) in a solvent like ethanol or DMF.
-
Add a base such as potassium carbonate or triethylamine.
-
Add the bromomethyl benzofuran (1.0-1.1 eq).
-
Stir at room temperature until the reaction is complete.
-
Work up the reaction and purify the resulting thioether.
D. Formation of Esters
Carboxylate salts can act as nucleophiles to displace the bromide and form the corresponding esters. This is often achieved by reacting the bromomethyl benzofuran with a carboxylic acid in the presence of a non-nucleophilic base.
General Protocol:
-
Dissolve the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF).
-
Add a base like triethylamine or DBU.
-
Add the bromomethyl benzofuran (1.0 eq).
-
Stir the reaction, with heating if necessary, until completion.
-
Perform a standard aqueous workup and purification.
Caption: Nucleophilic substitution reactions of bromomethylbenzofurans.
III. Palladium-Catalyzed Cross-Coupling Reactions
While palladium-catalyzed cross-coupling reactions are most commonly employed for the functionalization of aryl and vinyl halides, the benzylic C-Br bond of bromomethyl benzofurans can also participate in certain coupling reactions, significantly expanding their synthetic utility.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, can be adapted for benzylic halides. The reaction of a bromomethyl benzofuran with an arylboronic acid in the presence of a palladium catalyst and a base can lead to the formation of 2- or 3-arylmethylbenzofurans.
General Protocol:
-
To a reaction vessel, add the bromomethyl benzofuran (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water.
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete.
-
After cooling, perform an aqueous workup, extract the product, and purify by chromatography.
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide. While typically used for sp²-hybridized halides, conditions can be optimized for the coupling of benzylic bromides.
General Protocol:
-
To a reaction flask, add the bromomethyl benzofuran (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, which can also serve as the solvent).
-
Stir the reaction under an inert atmosphere at room temperature or with gentle heating.
-
Upon completion, filter the reaction mixture, remove the solvent, and purify the product.
C. Kumada Coupling
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction can be applied to couple bromomethyl benzofurans with various Grignard reagents (alkyl, vinyl, or aryl).
General Protocol:
-
To a solution of the bromomethyl benzofuran (1.0 eq) in an ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere, add a nickel or palladium catalyst (e.g., Ni(dppp)Cl₂, Pd(PPh₃)₄, 1-5 mol%).
-
Cool the mixture and slowly add the Grignard reagent (1.1-1.3 eq).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl, extract the product, and purify.
IV. Conversion to Carbonyls and Phosphonium Ylides
A. Oxidation to Aldehydes
The bromomethyl group can be oxidized to the corresponding aldehyde, a valuable functional group for further transformations such as Wittig reactions, reductive aminations, and aldol condensations. A common method for this conversion is the Kornblum oxidation, which uses dimethyl sulfoxide (DMSO) as the oxidant.
General Protocol (Kornblum Oxidation):
-
Dissolve the bromomethyl benzofuran (1.0 eq) in DMSO.
-
Add a mild base, such as sodium bicarbonate (2-3 eq).
-
Heat the reaction mixture (typically around 100-150 °C) and stir for several hours.
-
Cool the reaction, pour into water, and extract the product with an organic solvent.
-
Purify the resulting benzofuran-carboxaldehyde by chromatography or distillation.
B. Formation of Phosphonium Salts and the Wittig Reaction
Bromomethyl benzofurans are excellent precursors for the synthesis of phosphonium salts, which are the key reagents in the Wittig reaction for the formation of alkenes from carbonyl compounds.
Experimental Protocol: Synthesis of (Benzofuran-3-ylmethyl)triphenylphosphonium Bromide and Subsequent Wittig Reaction
Part 1: Phosphonium Salt Formation
-
Dissolve 3-(bromomethyl)benzofuran (1.0 eq) in a suitable solvent such as toluene or acetonitrile.
-
Add triphenylphosphine (1.0-1.1 eq).
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture to room temperature. The phosphonium salt will often precipitate.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry.
Part 2: Wittig Reaction
-
Suspend the (benzofuran-3-ylmethyl)triphenylphosphonium bromide (1.0 eq) in an anhydrous solvent like THF under an inert atmosphere.
-
Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium, sodium hydride) to generate the ylide.
-
Slowly add a solution of the desired aldehyde or ketone (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water, extract the product, and purify by chromatography to isolate the desired alkene.
Caption: Transformation of bromomethylbenzofurans into key synthetic intermediates.
V. Reduction of the Bromomethyl Group
The bromomethyl group can be reduced to a methyl group, providing a route to methylbenzofuran derivatives. This can be useful if the methyl group is desired in the final target molecule, and the bromomethyl intermediate was used to facilitate other transformations on the benzofuran core.
General Protocol:
-
Dissolve the bromomethyl benzofuran (1.0 eq) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the excess LiAlH₄ by the sequential addition of water, aqueous NaOH, and then more water.
-
Filter the resulting precipitate, extract the filtrate with an organic solvent, and purify the product.
VI. Summary of Reactivity
The following table summarizes the key transformations of the bromomethyl group in benzofurans, highlighting the versatility of this important synthetic intermediate.
| Reaction Class | Reagents | Product |
| Synthesis | ||
| Free-Radical Bromination | Methylbenzofuran, NBS, AIBN | Bromomethylbenzofuran |
| Nucleophilic Substitution | ||
| O-Alkylation | R-OH, Base | Benzofuranylmethyl Ether |
| N-Alkylation | R₂NH, Base | Benzofuranylmethyl Amine |
| S-Alkylation | R-SH, Base | Benzofuranylmethyl Thioether |
| Cross-Coupling | ||
| Suzuki-Miyaura | Ar-B(OH)₂, Pd catalyst, Base | Arylmethylbenzofuran |
| Sonogashira | Terminal alkyne, Pd/Cu catalyst, Base | Propargylbenzofuran |
| Kumada | R-MgX, Ni/Pd catalyst | Alkyl/Aryl-methylbenzofuran |
| Other Transformations | ||
| Oxidation (Kornblum) | DMSO, NaHCO₃ | Benzofuran-carboxaldehyde |
| Wittig Reagent Formation | PPh₃ | Benzofuranylmethylphosphonium salt |
| Reduction | LiAlH₄ | Methylbenzofuran |
Conclusion
The bromomethyl group serves as a highly effective and versatile functional handle for the elaboration of the benzofuran scaffold. Its reactivity in nucleophilic substitution, palladium-catalyzed cross-coupling, and other key transformations provides medicinal chemists and synthetic researchers with a powerful toolkit for the generation of molecular diversity. A thorough understanding of the principles and protocols outlined in this guide will facilitate the rational design and efficient synthesis of novel benzofuran derivatives with the potential for significant biological activity, ultimately contributing to the advancement of drug discovery and development.
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The Organic Chemist. (2014, April 29). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry [Video]. YouTube. [Link]
-
Reddit. (2020, March 24). Will LiAlH4 substitute a Br? r/OrganicChemistry. Retrieved from [Link]
- Abdel-Aziem, A., et al. (2020). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 10(1), 1-16.
- Sarsam, S. I. (2020). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal for Scientific Research & Development, 8(3), 433-440.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
- Reddy, G. S., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 767-774.
- Asiri, A. M., & Khan, S. A. (2011). First synthesis of 2-(benzofuran-2-yl)
Sources
- 1. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Using 5-Bromo-3-(bromomethyl)benzofuran in medicinal chemistry
Application Note: Strategic Utilization of 5-Bromo-3-(bromomethyl)benzofuran in Medicinal Chemistry
Executive Summary
The benzofuran scaffold is a "privileged structure" in drug discovery, serving as the core pharmacophore in therapeutics ranging from anti-arrhythmics (Amiodarone) to novel anti-cancer agents [1]. This guide details the handling and synthetic application of 5-Bromo-3-(bromomethyl)benzofuran , a high-value intermediate that offers orthogonal reactivity.
This reagent allows for Divergent Library Synthesis via two distinct mechanistic pathways:
-
C3-Position: Electrophilic alkylation (
) via the bromomethyl group. -
C5-Position: Metal-catalyzed cross-coupling via the aryl bromide.
Chemical Profile & Reactivity Map
The utility of this compound lies in the differential reactivity between the alkyl bromide (aliphatic, highly reactive) and the aryl bromide (aromatic, requires catalysis).
Key Reactivity Principles:
-
The Lachrymator Risk: The benzylic bromide moiety is a potent lachrymator (tear-inducing). All handling must occur in a fume hood.[1]
-
Chemoselectivity: The C3-bromomethyl group is significantly more reactive toward nucleophiles than the C5-aryl bromide.
-
Strategic Sequencing: To prevent side reactions (hydrolysis, polymerization), functionalize the C3-position first . Subjecting the naked bromomethyl group to the heat and basic conditions of a Suzuki coupling (C5) often leads to decomposition.
Visualization: Reactivity Architecture
Figure 1: Orthogonal reactivity profile. The C3-alkyl bromide is the primary electrophilic site, while the C5-aryl bromide serves as a secondary handle for scaffold extension.
Safety & Handling Protocols (Critical)
Hazard Class: Corrosive, Lachrymator. Storage: 2–8°C, under Argon/Nitrogen. Moisture sensitive.
-
Lachrymator Control: Always weigh this compound inside a fume hood. If a balance is not available in the hood, tare a vial, add the solid in the hood, cap tightly, and weigh outside.
-
Decontamination: Glassware contacting the benzylic bromide should be rinsed with a dilute solution of ammonia or ethanolamine in methanol to quench residual alkylating agent before removal from the hood.
-
Solvent Purity: The C3-bromomethyl group is susceptible to hydrolysis. Use only anhydrous solvents (DMF, DCM, MeCN) stored over molecular sieves.
Experimental Protocols
Protocol A: C3-Functionalization (Nucleophilic Substitution)
Objective: Install a solubilizing group or pharmacophore (e.g., morpholine, piperazine) at the 3-position before attempting cross-coupling.
Mechanism:
Materials:
-
5-Bromo-3-(bromomethyl)benzofuran (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.1 – 1.2 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-3-(bromomethyl)benzofuran (1.0 mmol) in anhydrous MeCN (5 mL).
-
Base Addition: Add powdered
(2.0 mmol). If using a liquid amine, add it now. -
Reaction: Stir the suspension at Room Temperature (RT) for 2–4 hours.
-
Note: Heating is rarely required for amines and may promote dimerization.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc). The starting material (high
) should disappear, replaced by a lower amine spot. -
Workup: Dilute with EtOAc (20 mL) and wash with water (
) and brine ( ). -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography.-
Yield Expectation: 85–95%.
-
Protocol B: C5-Functionalization (Suzuki-Miyaura Coupling)
Objective: Extend the scaffold to create a biaryl system. This step is performed after Protocol A.
Mechanism: Pd(0) Catalyzed Cross-Coupling.
Materials:
-
C3-Substituted 5-Bromobenzofuran (from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Procedure:
-
Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes prior to use. Oxygen poisons the Pd catalyst.
-
Assembly: In a microwave vial or pressure tube, combine the benzofuran substrate, boronic acid, and
. -
Solvation: Add Dioxane (concentration ~0.1 M) and the aqueous
. -
Reaction: Seal the vessel and heat to 80–90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).
-
Scavenging: Filter the mixture through a pad of Celite to remove Palladium black. Rinse with EtOAc.
-
Purification: Concentrate and purify via silica gel chromatography.
Strategic Workflow: Divergent Library Synthesis
The following workflow illustrates how to use this reagent to generate a library of analogs efficiently.
Figure 2: Divergent synthesis workflow. By reacting the unstable bromomethyl group first, a stable intermediate pool is created, allowing for robust parallel synthesis in the second step.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Hydrolysis of -CH2Br to -CH2OH | Ensure solvents are anhydrous.[2] Avoid hydroxide bases (NaOH); use Carbonates ( |
| Dimerization (Step 1) | Amine is too nucleophilic or concentration too high | Dilute reaction to 0.05 M. Add the benzofuran slowly to the amine solution. |
| No Reaction (Step 2) | Oxidative addition failure | The C5-Br is electron-rich due to the oxygen ring. Switch to more active catalysts like XPhos Pd G3 or Pd(tBu3P)2 . |
| Protodebromination | Reduction of C5-Br to C5-H | Solvent may be "wet" with hydride sources or reaction run too long. Reduce temp to 70°C and shorten time. |
References
-
Khan, S. et al. (2020). "Benzofuran derivatives: A review of their synthesis and biological activities." Journal of Heterocyclic Chemistry.
-
Miao, Y. et al. (2019). "Natural source, bioactivity and synthesis of benzofuran derivatives."[2][3][4][5][6][7] RSC Advances.
-
Dawood, K.M. (2013). "Benzofuran derivatives: Synthetic strategies and medicinal applications." Expert Opinion on Therapeutic Patents.
-
Sigma-Aldrich. (2024). "Safety Data Sheet: 5-Bromobenzofuran derivatives."
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. scispace.com [scispace.com]
- 3. novapublishers.com [novapublishers.com]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Topic: Scalable Synthesis Routes for 5-Bromo-3-(bromomethyl)benzofuran
An Application Note and Protocol Guide
Abstract
5-Bromo-3-(bromomethyl)benzofuran is a critical heterocyclic building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a nucleophilic substitution-ready bromomethyl group and a site for cross-coupling reactions at the C5-bromo position, makes it an exceptionally versatile intermediate for constructing complex molecular architectures.[1] This guide provides a comprehensive, scalable, and reliable two-step synthetic route starting from commercially available 4-bromophenol. We delve into the mechanistic underpinnings of each transformation, offer detailed, field-tested laboratory protocols, and present a logical framework for process optimization, ensuring both scientific integrity and practical applicability for researchers in the pharmaceutical and chemical sciences.
Introduction: The Strategic Value of the Benzofuran Scaffold
The benzofuran motif is a cornerstone in modern drug development, found in a wide array of natural products and FDA-approved pharmaceuticals.[2] Its rigid, planar structure and ability to engage in various non-covalent interactions (e.g., hydrogen bonding, π-stacking) with biological targets have established it as a privileged scaffold.[1][3] Compounds containing the benzofuran nucleus exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[4]
The specific intermediate, 5-Bromo-3-(bromomethyl)benzofuran, serves as a linchpin for analog synthesis. The C3-bromomethyl group is an excellent electrophile for introducing a variety of side chains via reaction with nucleophiles, while the C5-bromo substituent is primed for diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the exploration of a vast chemical space.[5][6] Establishing a robust and scalable synthesis for this intermediate is therefore a critical step in accelerating drug discovery programs.
Overview of the Recommended Synthetic Pathway
The presented synthesis is a logical and efficient two-step process designed for scalability and reliability. The strategy involves the initial construction of the core 5-bromo-3-methylbenzofuran ring system, followed by a selective radical bromination of the methyl group at the C3 position.
Caption: Overall workflow for the two-step synthesis of the target compound.
Mechanistic Insights and Protocol Design
Step 1: Synthesis of 5-Bromo-3-methylbenzofuran via Intramolecular Cyclization
This step builds the core heterocyclic structure from an acyclic precursor. The reaction proceeds in two distinct phases: O-alkylation followed by an acid-catalyzed intramolecular cyclization.
-
Phase A: O-Alkylation (Williamson Ether Synthesis)
-
Causality: The synthesis begins with the deprotonation of 4-bromophenol using a mild base, typically potassium carbonate (K₂CO₃). The resulting phenoxide is a potent nucleophile that readily attacks the electrophilic carbon of chloroacetone via an Sₙ2 reaction. Acetone is an ideal solvent as it is polar aprotic, solubilizes the reactants, and is easily removed. This classic Williamson ether synthesis efficiently forms the key ether intermediate, 1-(4-bromophenoxy)propan-2-one.
-
-
Phase B: Acid-Catalyzed Cyclization
-
Causality: The crucial ring-forming step is achieved by treating the ether intermediate with a strong acid and dehydrating agent, such as polyphosphoric acid (PPA). The reaction is initiated by protonation of the ketone carbonyl, activating it towards intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring attacks the activated carbonyl carbon. Subsequent dehydration of the resulting alcohol intermediate yields the stable aromatic benzofuran ring. This method is highly effective for constructing the furan portion of the molecule.[2]
-
Step 2: Synthesis of 5-Bromo-3-(bromomethyl)benzofuran via Radical Bromination
This step selectively functionalizes the methyl group at the C3 position, which is benzylic in nature.
-
Mechanism: Free-Radical Chain Reaction
-
Causality: The benzylic protons of the C3-methyl group are significantly weaker than other C-H bonds in the molecule, making them susceptible to abstraction by radicals. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which minimizes competitive electrophilic aromatic bromination on the benzofuran ring.[7] The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating to generate initial radicals.
-
Caption: Simplified mechanism of the free-radical bromination using NBS.
Quantitative Data and Reaction Parameters
The following table summarizes the optimized parameters for a laboratory-scale synthesis. These can serve as a starting point for process scale-up.
| Parameter | Step 1: 5-Bromo-3-methylbenzofuran | Step 2: 5-Bromo-3-(bromomethyl)benzofuran |
| Key Reagents | 4-Bromophenol, Chloroacetone, K₂CO₃, PPA | 5-Bromo-3-methylbenzofuran, NBS, AIBN |
| Solvent | Acetone (Phase A), None (Phase B) | Carbon Tetrachloride (or Acetonitrile) |
| Temperature | Reflux (~56°C) (Phase A), 100-120°C (Phase B) | Reflux (~77°C) |
| Reaction Time | 12-16 hours (Phase A), 1-2 hours (Phase B) | 2-4 hours |
| Molar Ratio | Phenol:Chloroacetone:K₂CO₃ (1 : 1.1 : 1.5) | Substrate:NBS:AIBN (1 : 1.05 : 0.05) |
| Typical Yield | 70-80% | 85-95% |
| Purification | Distillation or Column Chromatography | Recrystallization (from Hexanes) |
Detailed Experimental Protocols
Safety Precaution: These procedures involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Chloroacetone is a lachrymator. Carbon tetrachloride is toxic and a suspected carcinogen; acetonitrile is a safer alternative solvent.
Protocol 1: Synthesis of 5-Bromo-3-methylbenzofuran
Materials:
-
4-Bromophenol (17.3 g, 100 mmol)
-
Chloroacetone (9.1 mL, 110 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (20.7 g, 150 mmol)
-
Acetone (250 mL)
-
Polyphosphoric Acid (PPA) (~100 g)
-
Deionized Water, Diethyl Ether, Saturated Sodium Bicarbonate Solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
O-Alkylation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (100 mmol), potassium carbonate (150 mmol), and acetone (250 mL).
-
Stir the suspension and add chloroacetone (110 mmol) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude ether intermediate as an oil. It can be used in the next step without further purification.
-
Cyclization: In a separate flask, pre-heat polyphosphoric acid (~100 g) to ~80°C with mechanical stirring.
-
Add the crude ether intermediate dropwise to the hot PPA. An exothermic reaction will occur. Maintain the internal temperature between 100-120°C for 1-2 hours.
-
Work-up: Carefully pour the hot, viscous reaction mixture onto crushed ice (~500 g) in a large beaker with vigorous stirring.
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (eluting with hexanes) to afford 5-bromo-3-methylbenzofuran as a colorless oil or low-melting solid. Expect a yield of 14.9-17.0 g (70-80%).
Protocol 2: Synthesis of 5-Bromo-3-(bromomethyl)benzofuran
Materials:
-
5-Bromo-3-methylbenzofuran (10.65 g, 50 mmol)
-
N-Bromosuccinimide (NBS) (9.35 g, 52.5 mmol)
-
Azobisisobutyronitrile (AIBN) (0.41 g, 2.5 mmol)
-
Carbon Tetrachloride (CCl₄) or Acetonitrile (200 mL)
-
Hexanes (for recrystallization)
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-3-methylbenzofuran (50 mmol), NBS (52.5 mmol), and CCl₄ (or acetonitrile) (200 mL).
-
Add the radical initiator AIBN (2.5 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux (a 150W lamp can be shone on the flask to aid initiation). Maintain reflux for 2-4 hours. The reaction is complete when the dense NBS has been consumed and the lighter succinimide floats at the surface. Monitor by TLC.
-
Work-up: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the succinimide byproduct.
-
Filter off the succinimide and wash it with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
-
Purification: Recrystallize the crude solid from a minimal amount of hot hexanes. Cool to room temperature and then in an ice bath to maximize crystal formation.
-
Filter the crystals, wash with a small amount of ice-cold hexanes, and dry under vacuum to yield 5-Bromo-3-(bromomethyl)benzofuran as a white to off-white crystalline solid. Expect a yield of 12.4-13.9 g (85-95%).
Conclusion
This guide outlines an efficient, scalable, and well-characterized synthetic pathway to 5-Bromo-3-(bromomethyl)benzofuran. By understanding the underlying reaction mechanisms, researchers can confidently implement these protocols and adapt them for larger-scale production. The provided step-by-step instructions and process parameters serve as a robust foundation for the synthesis of this invaluable intermediate, thereby facilitating the rapid development of novel benzofuran-based therapeutic agents.
References
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.
- Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. MDPI.
- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
- Total synthesis of natural products containing benzofuran rings. RSC Advances.
- Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.
- Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. WuXi Biology.
Sources
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase [mdpi.com]
- 5. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-3-(bromomethyl)benzofuran
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 5-Bromo-3-(bromomethyl)benzofuran. This document offers in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile synthetic intermediate.
I. Introduction to Purification Challenges
5-Bromo-3-(bromomethyl)benzofuran is a key building block in the synthesis of various pharmacologically active compounds. Its purification, however, can be challenging due to the reactivity of the bromomethyl group and the potential for co-eluting impurities from its synthesis. The primary synthetic route typically involves the radical bromination of 5-bromo-3-methylbenzofuran using N-bromosuccinimide (NBS).[1] This reaction can sometimes lead to a mixture of products that are difficult to separate.[2] This guide will address these challenges with practical solutions.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 5-Bromo-3-(bromomethyl)benzofuran.
Problem 1: Low yield of purified product after column chromatography.
-
Possible Cause 1: Decomposition on silica gel. The bromomethyl group can be labile, and the acidic nature of standard silica gel may cause decomposition or reaction of the target compound.[3]
-
Suggested Solution:
-
Use of Neutralized Silica Gel: Consider using silica gel that has been neutralized with a base, such as triethylamine, before packing the column. This can be achieved by adding a small percentage of triethylamine (e.g., 0.1-1%) to the eluent system.
-
Minimize Contact Time: Perform flash column chromatography to reduce the time the compound spends on the stationary phase.[4]
-
Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase like neutral alumina.
-
-
Possible Cause 2: Co-elution with impurities. Non-polar impurities, such as unreacted starting material (5-bromo-3-methylbenzofuran) or over-brominated byproducts, may have similar retention factors (Rf) to the desired product.
-
Suggested Solution:
-
Optimize Eluent System: A shallow gradient or isocratic elution with a fine-tuned solvent system can improve separation. Experiment with different ratios of non-polar (e.g., hexane, heptane) and polar (e.g., ethyl acetate, dichloromethane) solvents.[5] For closely eluting spots, an Rf of 0.1-0.2 for the target compound might provide better separation.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary.
-
Problem 2: The purified product is still impure, showing extra peaks in NMR.
-
Possible Cause 1: Presence of isomeric impurities. Depending on the synthesis conditions, bromination could potentially occur at other positions on the benzofuran ring system.
-
Suggested Solution:
-
Re-purification with a different solvent system: If the initial chromatography was performed with a hexane/ethyl acetate system, trying a different solvent combination, such as dichloromethane/hexane, might alter the elution order and improve separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.
-
-
Possible Cause 2: Hydrolysis of the bromomethyl group. The bromomethyl group is susceptible to hydrolysis, which would result in the formation of the corresponding alcohol (5-bromo-3-(hydroxymethyl)benzofuran). This can occur during aqueous work-up or on silica gel.[3]
-
Suggested Solution:
-
Anhydrous Conditions: Ensure all solvents and glassware are dry during work-up and chromatography.
-
Aqueous Work-up with Brine: Use a saturated sodium chloride solution (brine) for washes to minimize the contact time with water and reduce the solubility of the organic product in the aqueous phase.
-
Problem 3: The product "oils out" during recrystallization instead of forming crystals.
-
Possible Cause 1: The solution is supersaturated. This can happen if the solution is cooled too quickly or if there is too little solvent.
-
Suggested Solution:
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.
-
Add More Solvent: Re-heat the solution and add a small amount of additional hot solvent until the oil redissolves, then cool slowly.
-
-
Possible Cause 2: Presence of significant impurities. Impurities can inhibit crystal lattice formation.
-
Suggested Solution:
-
Pre-purification: Subject the crude material to a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.
-
Trituration: Try triturating the oil with a cold, non-polar solvent like hexane or pentane to induce crystallization and wash away more soluble impurities.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying 5-Bromo-3-(bromomethyl)benzofuran?
A1: Column chromatography is generally the most effective method for purifying this compound, especially on a larger scale.[3] For smaller scales or for removing minor impurities from an already relatively pure sample, recrystallization can be a good option.
Q2: What are the recommended conditions for column chromatography?
A2: A good starting point for column chromatography is to use silica gel as the stationary phase with a mobile phase consisting of a mixture of hexane and ethyl acetate.[4][6] Based on protocols for similar compounds, a ratio of 96:4 to 10:1 (hexane:ethyl acetate) should be a suitable range to explore.[7] It is crucial to first determine the optimal eluent ratio using thin-layer chromatography (TLC), aiming for an Rf value of approximately 0.3 for the desired product.
Q3: Which solvents are suitable for the recrystallization of 5-Bromo-3-(bromomethyl)benzofuran?
A3: For many benzofuran derivatives, ethanol or methanol are effective recrystallization solvents.[6][8] A solvent screen with a small amount of crude material is the best way to determine the ideal solvent. The chosen solvent should dissolve the compound when hot but have low solubility at room temperature.
Q4: What are the common impurities to look out for?
A4: Common impurities include:
-
Unreacted 5-bromo-3-methylbenzofuran: The starting material for the bromination reaction.
-
Over-brominated products: Such as 5-bromo-3-(dibromomethyl)benzofuran.
-
Ring-brominated isomers: Although less likely with NBS under radical conditions, some ring bromination may occur.
-
Hydrolysis product: 5-bromo-3-(hydroxymethyl)benzofuran, formed from the reaction of the product with water.
Q5: How can I assess the purity of the final product?
A5: The purity of 5-Bromo-3-(bromomethyl)benzofuran should be assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities. The characteristic signals for the bromomethyl group (a singlet in the ¹H NMR spectrum) and the aromatic protons can be used for verification.[1][9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.
IV. Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.
-
Preparation of the Column:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., hexane/ethyl acetate 95:5).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand to the top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude 5-Bromo-3-(bromomethyl)benzofuran in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system, maintaining a constant flow rate.
-
Collect fractions in test tubes or vials.
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-Bromo-3-(bromomethyl)benzofuran.
-
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate (start with 95:5, adjust based on TLC) |
| TLC Visualization | UV lamp (254 nm) and/or a potassium permanganate stain |
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of the test solvent (e.g., ethanol) and heat the mixture.
-
If the solid dissolves completely upon heating and precipitates upon cooling to room temperature and then in an ice bath, the solvent is suitable.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
V. Visualization of Purification Workflow
Caption: Decision workflow for the purification of 5-Bromo-3-(bromomethyl)benzofuran.
VI. References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 23, 2026, from [Link]
-
Enhanced N-directed electrophilic CH borylation generates BN-[5] and[10]-helicenes with improved photophysical properties. (2022). The Royal Society of Chemistry.
-
Synthesis of 5-Aryl-3-(5-Bromo-3-Benzofuran-2-yl)-1-Pyrazole as Antimicrobial Agent. (2013, November 15). SciSpace.
-
Technical Support Center: Purification of Bromoacetylated Compounds by Column Chromatography. (2025). Benchchem.
-
Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved February 23, 2026, from [Link]
-
Simple and Efficient Method for the Preparation of 5-Bromoisatins. (2012). Caspian Journal of Chemistry.
-
Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. (2020). The Royal Society of Chemistry.
-
Preparation of benzofuran derivatives. (1964). US Patent 3,147,280.
-
Supporting Information. (n.d.). Wiley-VCH.
-
Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). Scientific Reports.
-
Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (2025). Cuestiones de Fisioterapia.
-
Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (2023). ResearchGate.
-
Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. (2024, April 17). Technology Networks.
-
Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. (n.d.). Chemistry Solutions.
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). Molecules.
-
Mini review on important biological properties of benzofuran derivatives. (2016, September 28). MedCrave online.
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2022). IJSDR.
-
Benzofuran-impurities. (n.d.). Pharmaffiliates. Retrieved February 23, 2026, from [Link]
-
Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. (2017). Journal of Chemical and Pharmaceutical Research.
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022). RSC Advances.
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023, September 6). Molecules.
-
5-Bromo-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. (2012). Acta Crystallographica Section E: Structure Reports Online.
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research.
-
Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. (2023). Molecules.
-
Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006). US Patent Application 20060116519.
-
Benzofuran. (n.d.). SpectraBase. Retrieved February 23, 2026, from [Link]
Sources
- 1. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 10. journals.umz.ac.ir [journals.umz.ac.ir]
Technical Support Center: 5-Bromo-3-(bromomethyl)benzofuran
Welcome to the technical support guide for 5-Bromo-3-(bromomethyl)benzofuran (CAS No. 137242-43-4). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive intermediate. The unique combination of a brominated benzofuran core and a reactive bromomethyl group makes this compound a versatile building block, but also necessitates specific storage and handling protocols to ensure its integrity and experimental success.[1][2][3] This guide provides in-depth answers to common questions and troubleshooting advice based on established chemical principles and data from related compounds.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the long-term and short-term stability of 5-Bromo-3-(bromomethyl)benzofuran.
Q1: What are the ideal storage conditions for 5-Bromo-3-(bromomethyl)benzofuran to ensure maximum stability?
A: The primary structural feature governing the stability of this molecule is the 3-(bromomethyl) group. This benzylic bromide is highly susceptible to nucleophilic substitution and elimination reactions. Therefore, stringent storage conditions are required.
-
Temperature: Refrigeration at 2-8°C is strongly recommended.[3] Low temperatures significantly reduce the rate of potential degradation reactions. While some stable benzofuran derivatives can be stored at ambient temperature, the reactivity of the bromomethyl group makes this inadvisable for this specific compound.[4][5]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is critical to prevent degradation via atmospheric moisture (hydrolysis) and oxygen.
-
Container: Use a chemically resistant, airtight container. Amber glass vials with PTFE-lined screw caps are ideal. The amber glass protects the compound from light, and the PTFE liner prevents reaction with the cap and ensures a tight seal.[6] Avoid plastic containers, as brominated compounds can attack certain types of plastics and rubbers.[7][8]
Q2: How does light exposure affect the stability of this compound?
A: Benzofuran scaffolds and brominated aromatic compounds can be sensitive to light.[6][9] UV radiation can provide the energy to initiate radical reactions or other decomposition pathways. To prevent photochemical degradation, always store the material in the dark or in amber-colored vials.[6][9] When handling the compound, minimize its exposure to direct, bright light.
Q3: What are the primary chemical degradation pathways for 5-Bromo-3-(bromomethyl)benzofuran?
A: The main point of instability is the C-Br bond of the bromomethyl group. The most common degradation pathway is hydrolysis . In the presence of trace moisture, the bromomethyl group will slowly convert to a hydroxymethyl (alcohol) group, generating hydrobromic acid (HBr) as a byproduct. This not only consumes your starting material but the generation of acid can potentially catalyze further degradation. Other nucleophiles (e.g., alcohols used as solvents) can also react similarly.
Q4: Which chemicals and substance classes are incompatible with 5-Bromo-3-(bromomethyl)benzofuran?
A: Due to its reactivity, this compound should be stored separately from several chemical classes to prevent violent reactions or degradation.[6][10]
-
Strong Bases and Nucleophiles: Reagents like alkoxides, amines, and hydroxides will readily react with the bromomethyl group, leading to substitution or elimination products.
-
Strong Oxidizing Agents: These can react with the benzofuran ring system.[11]
-
Reactive Metals: Certain metals, especially powdered forms like aluminum, can react vigorously with brominated compounds.[12]
-
Water and Protic Solvents: As mentioned, water and alcohols will lead to solvolysis/hydrolysis of the reactive bromide.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes the rate of decomposition of the reactive bromomethyl group.[3] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents hydrolysis from atmospheric moisture and potential oxidation. |
| Light | Store in Dark / Amber Vial | Prevents potential light-induced decomposition.[6][9] |
| Container | Amber Glass Vial, PTFE-lined Cap | Ensures chemical inertness and protection from light.[6] |
| Segregation | Away from bases, oxidizers, and moisture | Prevents inadvertent and potentially hazardous reactions.[6][12] |
Troubleshooting Guide
Encountering unexpected results? This guide helps diagnose and resolve common issues related to the storage and handling of 5-Bromo-3-(bromomethyl)benzofuran.
Q1: My previously colorless or off-white solid has developed a yellow or brown tint. What does this mean?
A: Discoloration is a clear visual indicator of chemical decomposition. This can be caused by exposure to air, light, or moisture over time. The color may result from the formation of trace amounts of bromine or polymeric byproducts. The material is no longer of high purity and its use may lead to inconsistent results or the formation of unexpected side products in your reaction.
Recommended Action: Before use, assess the purity of the compound. A quick check via Thin-Layer Chromatography (TLC) or a more detailed analysis by ¹H NMR spectroscopy is advised to determine the extent of degradation.
Q2: My reaction yield is significantly lower than expected, or the reaction failed entirely. Could the starting material be the problem?
A: Yes, this is a very common consequence of improper storage. If the 5-Bromo-3-(bromomethyl)benzofuran has degraded, primarily through hydrolysis to 5-Bromo-3-(hydroxymethyl)benzofuran, the resulting alcohol will not participate in reactions where the bromide is the intended leaving group (e.g., nucleophilic substitutions, Williamson ether synthesis). This effectively lowers the molar quantity of the reactive starting material, leading directly to lower yields.
Recommended Action: Verify the integrity of your starting material using the protocol below. If significant degradation is confirmed, it is best to use a fresh, unopened batch of the reagent for your experiment.
Q3: I noticed my reaction mixture has an unexpectedly acidic pH after adding the compound. What is the cause?
A: This is a strong indication that the compound has undergone hydrolysis. As described earlier, the reaction of the bromomethyl group with water produces hydrobromic acid (HBr) as a byproduct.[11] The presence of this acid can interfere with pH-sensitive reactions or catalysts.
Recommended Action: If your reaction is sensitive to acid, you may need to include a non-nucleophilic base in your reaction mixture to neutralize the HBr. However, the presence of acid strongly implies the starting material is impure, and using a fresh batch is the most reliable solution.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-bromo-3-hydroxy-3H-isobenzofuran-1-one | 102126-71-6 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Bromo-3-methyl-1-benzofuran | 33118-85-3 [sigmaaldrich.cn]
- 5. 5-Bromo-1-benzofuran | 23145-07-5 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehs.providence.edu [ehs.providence.edu]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. dollycorporation.com [dollycorporation.com]
- 11. fishersci.com [fishersci.com]
- 12. LCSS: BROMINE [web.stanford.edu]
Technical Support Center: Optimizing Reaction Time for Benzofuran Alkylation
Welcome to the Technical Support Center for Benzofuran Alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the reaction time of this critical synthetic transformation. Benzofuran motifs are central to numerous pharmaceuticals and bioactive compounds, making efficient and rapid synthesis a key objective.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to accelerate your reactions while maintaining high yields and selectivity.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the fundamentals of benzofuran alkylation, particularly focusing on factors that directly influence reaction kinetics.
Q1: What is the primary mechanism for benzofuran alkylation, and how does it impact reaction speed?
A1: The most common method for alkylating benzofurans is through Friedel-Crafts alkylation, an electrophilic aromatic substitution (EAS) reaction.[1] The reaction rate is fundamentally dependent on two factors: the nucleophilicity of the benzofuran ring and the electrophilicity of the alkylating agent. The mechanism involves the formation of a carbocation (or a carbocation-like species) from an alkyl halide or alcohol, which then attacks the electron-rich benzofuran ring.[2] The speed of the reaction is often determined by the rate of carbocation formation and the stability of the subsequent intermediate (the sigma complex). A more stable carbocation and a more electron-rich benzofuran will lead to a faster reaction.
Q2: How does the choice of catalyst influence the reaction time?
A2: The catalyst, typically a Lewis acid (e.g., AlCl₃, FeCl₃, BF₃) or a Brønsted acid, is crucial for activating the alkylating agent.[3] A stronger Lewis acid can more effectively polarize or abstract a halide from an alkyl halide, leading to faster generation of the carbocation electrophile and thus a shorter reaction time.[2][4] However, highly active catalysts can also promote side reactions, such as polyalkylation or rearrangement of the alkyl group, especially if the reaction is not carefully controlled.[5][6] The choice of catalyst must balance reactivity with selectivity.
Q3: Can the solvent choice significantly shorten or lengthen the reaction time?
A3: Absolutely. The solvent plays a multifaceted role. Polar aprotic solvents can stabilize the carbocation intermediate, potentially speeding up the reaction. However, solvents that can coordinate with the Lewis acid catalyst (like ethers or water) will deactivate it, dramatically slowing down or even halting the reaction.[7] Therefore, strictly anhydrous (dry) conditions are paramount.[7] Non-coordinating solvents like dichloromethane or nitrobenzene are often preferred. In some modern methods, solvents like dimethylformamide (DMF) have been used effectively in combination with specific catalysts.[8]
Q4: Which position on the benzofuran ring is most reactive, and why does this matter for reaction time?
A4: Benzofuran typically undergoes electrophilic substitution preferentially at the C2 position. This is because the intermediate formed by attack at C2 is more stable, allowing for better delocalization of the positive charge without disrupting the aromaticity of the benzene ring portion of the molecule. Reactions that proceed through the most stable intermediate generally have a lower activation energy and are therefore faster. Directing the alkylation to a less favored position (like C3) would require more energy and longer reaction times, often necessitating more specialized synthetic strategies.
Troubleshooting Guide: Slow or Inefficient Reactions
When your benzofuran alkylation is not proceeding as expected, consult the following guide to diagnose and resolve the issue.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Slow or Incomplete Reaction | 1. Inactive Catalyst: Lewis acid catalysts are highly sensitive to moisture. Any water in the glassware, solvent, or reagents will hydrolyze and deactivate the catalyst.[7] 2. Insufficient Catalyst Loading: The product itself can sometimes complex with the Lewis acid, effectively removing it from the catalytic cycle.[7] 3. Low Reaction Temperature: Insufficient thermal energy results in a low collision frequency and molecules lacking the necessary activation energy. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use freshly distilled, anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).[7] 2. Increase Catalyst Stoichiometry: For some reactions, a stoichiometric amount or even a slight excess of the Lewis acid may be required to drive the reaction to completion.[7] 3. Optimize Temperature: Gradually increase the reaction temperature in increments (e.g., 10-20 °C).[9] Monitor by TLC or GC-MS to find the optimal balance between reaction rate and byproduct formation. Excessively high temperatures can cause decomposition.[9] |
| Formation of Multiple Products (Low Selectivity) | 1. Polyalkylation: The initial alkylation product is often more nucleophilic than the starting benzofuran, making it prone to further alkylation.[2][6] 2. Carbocation Rearrangement: Primary alkyl halides can form unstable carbocations that rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts, leading to isomeric products.[1][2] | 1. Adjust Stoichiometry: Use a large excess of the benzofuran relative to the alkylating agent. This increases the probability that the electrophile will encounter a molecule of the starting material rather than the alkylated product. 2. Choose a Milder Catalyst: A less reactive Lewis acid or a different catalyst system may reduce the rate of the second alkylation. 3. Use Friedel-Crafts Acylation: To avoid rearrangement and polyalkylation, consider performing a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner). The acyl group is deactivating, which prevents further reactions.[6] |
| Low or No Yield | 1. Poor Nucleophilicity of Benzofuran: Strongly electron-withdrawing groups on the benzofuran ring can deactivate it towards electrophilic attack.[1][6] 2. Unsuitable Alkylating Agent: Vinyl or aryl halides are generally unreactive under Friedel-Crafts conditions as they do not readily form carbocations.[4] 3. Inappropriate Solvent: As mentioned in the FAQs, coordinating solvents can sequester the catalyst. | 1. Consider Alternative Catalysis: For deactivated systems, more potent catalyst systems (e.g., superacids) or different reaction types (e.g., palladium-catalyzed cross-coupling) may be necessary.[3][10] 2. Select a Suitable Alkylating Agent: Use alkyl halides where the halogen is attached to an sp³ hybridized carbon. Alcohols can also be used, often in the presence of a strong Brønsted acid.[1] 3. Solvent Screening: If the reaction is failing, re-evaluate your solvent choice. Ensure it is anhydrous and non-coordinating with the chosen catalyst. |
Visualization of Experimental Workflow & Troubleshooting
To aid in experimental design and problem-solving, the following diagrams outline a general workflow and a decision-making process for troubleshooting.
Caption: General workflow for a Friedel-Crafts alkylation experiment.
Caption: Troubleshooting decision tree for slow benzofuran alkylation.
General Experimental Protocol
This protocol describes a general procedure for the Friedel-Crafts alkylation of benzofuran with a secondary alkyl bromide. Note: This is a representative protocol and must be optimized for specific substrates and reagents.
Materials:
-
Benzofuran
-
2-Bromopropane (or other suitable alkylating agent)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a stir bar, a thermometer, and a dropping funnel, under an inert atmosphere of nitrogen or argon.
-
Catalyst Suspension: To the flask, add anhydrous DCM (e.g., 50 mL for a 10 mmol scale reaction) and cool the flask to 0 °C in an ice bath. Carefully and slowly add anhydrous aluminum chloride (1.2 equivalents) to the stirred solvent.
-
Substrate Addition: In the dropping funnel, dissolve benzofuran (1.0 equivalent) and 2-bromopropane (1.1 equivalents) in a small amount of anhydrous DCM.
-
Reaction: Add the substrate solution dropwise to the stirred catalyst suspension at 0 °C over 30 minutes. After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-6 hours).
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by adding crushed ice, followed by 1M HCl to hydrolyze the aluminum chloride complex.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired alkylated benzofuran.
References
-
Shaheen, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
ResearchGate. (2021). FeCl₃‐Mediated Friedel‐Crafts Alkylation and Oxidative Annulations: Facile Synthesis of Benzofurans. [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
OrganicChemistryTutor. (2022, April 13). What Makes Friedel-Crafts Reactions So Tricky? [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
-
MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. [Link]
-
ResearchGate. (2020). Optimization of the Reaction Conditions a. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the 1H NMR Interpretation of 5-Bromo-3-(bromomethyl)benzofuran for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel and intermediate compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an indispensable tool for this purpose. This guide provides an in-depth, technical comparison and interpretation of the 1H NMR spectrum of 5-Bromo-3-(bromomethyl)benzofuran, a versatile heterocyclic building block. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral analysis to offer a comparative perspective, grounded in the principles of chemical structure and magnetic environments.
The Structural Significance of 5-Bromo-3-(bromomethyl)benzofuran
Benzofuran derivatives are prevalent scaffolds in a myriad of biologically active compounds and natural products, exhibiting a wide range of pharmacological activities. The title compound, 5-Bromo-3-(bromomethyl)benzofuran, incorporates two key reactive sites: a bromine atom on the benzene ring and a bromomethyl group on the furan ring. These features make it a valuable intermediate for the synthesis of more complex molecules through various cross-coupling and nucleophilic substitution reactions. Accurate characterization by 1H NMR is therefore critical to ensure the identity and purity of this starting material, which directly impacts the success of subsequent synthetic steps.
Decoding the 1H NMR Spectrum: A Detailed Analysis
Predicted 1H NMR Spectral Data for 5-Bromo-3-(bromomethyl)benzofuran
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 5-Bromo-3-(bromomethyl)benzofuran. These predictions are based on data from analogous compounds and established principles of NMR spectroscopy.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.7 - 7.9 | Singlet (s) | N/A |
| H-4 | ~7.8 - 8.0 | Doublet (d) | ~2.0 |
| H-6 | ~7.4 - 7.6 | Doublet of doublets (dd) | ~8.5, 2.0 |
| H-7 | ~7.3 - 7.5 | Doublet (d) | ~8.5 |
| -CH2Br | ~4.6 - 4.8 | Singlet (s) | N/A |
Comparative Spectral Analysis: Understanding Substituent Effects
To substantiate the predicted assignments, it is instructive to compare the spectrum of our target molecule with those of simpler, related benzofurans.
Case Study 1: Unsubstituted Benzofuran
In the parent benzofuran molecule, the protons on the furan ring (H-2 and H-3) and the benzene ring (H-4, H-5, H-6, H-7) resonate at characteristic chemical shifts. The aromatic protons typically appear in the range of 7.2-7.6 ppm, while the furan protons are slightly more shielded or deshielded depending on their position relative to the oxygen atom.
Case Study 2: 5-Bromobenzofuran
The introduction of a bromine atom at the C-5 position induces significant changes in the chemical shifts of the aromatic protons due to its electron-withdrawing inductive effect and its influence on the electronic distribution within the benzene ring. This generally leads to a downfield shift for the adjacent protons.
Case Study 3: 3-Methylbenzofuran and the Effect of the Bromomethyl Group
Comparing 3-methylbenzofuran with our target molecule allows us to isolate the effect of the bromomethyl group. The methyl protons in 3-methylbenzofuran typically appear as a singlet around 2.2-2.4 ppm. Replacing the methyl group with a bromomethyl group (-CH2Br) causes a significant downfield shift of these protons to the ~4.6-4.8 ppm region. This is due to the strong electron-withdrawing inductive effect of the bromine atom, which deshields the methylene protons. This characteristic chemical shift is a key diagnostic feature for the presence of a bromomethyl group attached to an aromatic or heteroaromatic ring. For instance, in various benzylic bromides, the -CH2Br protons are consistently observed in the 4.4-4.7 ppm range[1].
Experimental Protocol for 1H NMR Spectroscopy
To ensure the acquisition of high-quality, reproducible 1H NMR data, the following experimental protocol is recommended.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 5-Bromo-3-(bromomethyl)benzofuran.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical as residual solvent signals can interfere with the analyte's spectrum.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a high degree of homogeneity, which is essential for sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).
-
Apply a 90° pulse to excite the protons.
-
Acquire the Free Induction Decay (FID) signal. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.
-
Set the relaxation delay to be at least 5 times the longest T1 relaxation time of the protons in the molecule to ensure accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Visualizing Molecular Structure and Proton Environments
The following diagram, generated using the DOT language, illustrates the structure of 5-Bromo-3-(bromomethyl)benzofuran and highlights the distinct proton environments, which directly correspond to the signals observed in the 1H NMR spectrum.
Caption: Molecular structure of 5-Bromo-3-(bromomethyl)benzofuran with key proton environments labeled.
Conclusion
The 1H NMR spectrum of 5-Bromo-3-(bromomethyl)benzofuran, while not directly published, can be reliably interpreted through a comparative analysis with related compounds and a solid understanding of fundamental NMR principles. The characteristic signals of the aromatic protons, the furan proton, and particularly the downfield singlet of the bromomethyl group, provide a unique fingerprint for this important synthetic intermediate. By following the detailed experimental protocol and utilizing the comparative data presented in this guide, researchers and drug development professionals can confidently verify the structure and purity of their materials, ensuring the integrity and success of their synthetic endeavors.
References
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
Sources
Comparative Guide: Bromomethyl vs. Chloromethyl Benzofurans in Medicinal Chemistry
Topic: Comparing Reactivity of Bromomethyl vs. Chloromethyl Benzofurans Content Type: Publish Comparison Guide
Executive Summary
In the optimization of benzofuran-based pharmacophores—common in anti-arrhythmic (e.g., Amiodarone analogues) and anti-tumor agents—the choice of the alkylating linker is a critical determinant of synthetic efficiency. This guide compares 2-(bromomethyl)benzofuran and 2-(chloromethyl)benzofuran , analyzing their nucleophilic substitution kinetics, stability profiles, and synthetic utility.
Key Takeaway: While bromomethyl derivatives offer superior reactivity (
Mechanistic & Kinetic Analysis
The Leaving Group Effect
The reactivity difference between these two intermediates is governed by the leaving group ability of the halide during Nucleophilic Substitution (
-
Bond Dissociation Energy (BDE): The C-Br bond (
) is significantly weaker than the C-Cl bond ( ). This lower energy barrier facilitates bond cleavage in the transition state. -
Basicity: Bromide (
) is a weaker base ( of HBr ) compared to Chloride ( , of HCl ), making it a superior leaving group.
Reaction Pathway Visualization
The following diagram illustrates the kinetic advantage of the bromomethyl species. Note the lower Activation Energy (
Figure 1: Comparative reaction coordinate pathways for nucleophilic substitution (
Comparative Performance Data
The following data consolidates general trends observed in benzylic halide substitutions, applied here to the benzofuran scaffold.
| Feature | 2-(Chloromethyl)benzofuran | 2-(Bromomethyl)benzofuran |
| Relative Reactivity ( | 1.0 (Baseline) | ~20 – 100x Faster |
| Leaving Group Ability | Moderate ( | Excellent ( |
| Hydrolytic Stability | High (Stable at RT for weeks) | Low (Hydrolyzes in moist air) |
| Storage Requirement | Ambient/Refrigerated ( | Freezer ( |
| Synthesis Method | NBS Radical Bromination or | |
| Primary Risk | Slower reaction; requires heat | Polymerization; lachrymator |
Experimental Protocols
Synthesis of 2-(Chloromethyl)benzofuran
Preferred for stability and large-scale batches.
Reagents: 2-Benzofuranylmethanol, Thionyl Chloride (
-
Dissolution: Dissolve 2-benzofuranylmethanol (1.0 eq) in anhydrous DCM (0.5 M) under
. Add catalytic pyridine (0.1 eq) to scavenge HCl. -
Chlorination: Cool to
. Add (1.2 eq) dropwise over 30 minutes. -
Reflux: Allow to warm to Room Temperature (RT), then reflux gently for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2).
-
Workup: Quench with sat.
(Caution: Gas evolution). Wash organic layer with brine, dry over , and concentrate. -
Purification: Vacuum distillation or rapid silica plug (highly stable).
Synthesis of 2-(Bromomethyl)benzofuran
Preferred for immediate use in difficult couplings.
Reagents: 2-Methylbenzofuran, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO),
-
Activation: Suspend 2-methylbenzofuran (1.0 eq) and NBS (1.05 eq) in anhydrous solvent (
or substitute). -
Initiation: Add BPO (0.05 eq) and heat to reflux.
-
Propagation: Reflux for 1–3 hours. The reaction is complete when the dense NBS solid floats to the top as lighter succinimide.
-
Filtration: Cool to
to precipitate succinimide completely. Filter immediately. -
Isolation: Evaporate solvent under reduced pressure at low temperature (
).-
Critical Note: Do not distill. The product is thermally unstable. Use crude or recrystallize from Hexane.
-
Decision Matrix: Which Reagent to Choose?
Use the following logic flow to determine the appropriate intermediate for your specific drug development campaign.
Figure 2: Decision tree for selecting between chloro- and bromo-benzofuran intermediates.
References
-
Reactivity of Benzyl Halides
-
Master Organic Chemistry. (2012).[1] "Nucleophilic Substitution: The Leaving Group."
-
-
Synthesis of 2-(Chloromethyl)
-
Synthesis of 2-(Bromomethyl)
-
MDPI. (2024).[3] "New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies."
-
-
Comparative Kinetics (General Benzylic Systems)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemscene.com [chemscene.com]
- 3. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Structural Validation of 3-Substituted Benzofuran Derivatives: A Comparative Technical Guide
Executive Summary
3-substituted benzofurans represent a privileged scaffold in medicinal chemistry, forming the core of major therapeutics like Amiodarone (antiarrhythmic) and Benzbromarone (uricosuric). However, their synthesis—often via cyclization of
Misassignment of these regioisomers can lead to catastrophic failures in Structure-Activity Relationship (SAR) models. This guide provides a definitive, self-validating workflow to distinguish 3-substituted benzofurans from their 2-substituted counterparts, comparing Nuclear Magnetic Resonance (NMR), Single Crystal X-Ray Diffraction (SC-XRD), and Tandem Mass Spectrometry (MS/MS).
The Structural Conundrum: Regioselectivity
The core challenge lies in the cyclization step. Depending on the conditions (e.g., Rap-Stoermer vs. radical cyclization), the furan ring closure can favor either position.
Visualization: The Isomer Divergence
The following diagram illustrates how common synthetic precursors can diverge into isomeric mixtures, necessitating rigorous validation.
Figure 1: Divergent synthetic pathways leading to structural ambiguity between 2- and 3-substituted isomers.
Method A: NMR Spectroscopy (The Rapid Validator)
NMR is the primary method for high-throughput validation. However, standard 1D
Mechanistic Distinction
-
3-Substituted (Target): Contains a proton at C2 . This proton is isolated from the benzene ring protons.
-
2-Substituted (Alternative): Contains a proton at C3 . This proton is spatially proximate to the proton at C4 (on the benzene ring).
The "Self-Validating" NOESY Protocol
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides the most robust "Yes/No" confirmation for 2-substitution, which by exclusion validates 3-substitution.
Protocol:
-
Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL DMSO-
(preferred over CDCl to prevent peak stacking). -
Parameter Setup: Set mixing time (
) to 500-800 ms. -
Analysis:
-
Locate the furan proton singlet (typically
7.5–8.0 ppm). -
Locate the aromatic doublet corresponding to H4 (typically
7.4–7.6 ppm). -
Observation: If a cross-peak exists between the furan proton and H4, the compound is 2-substituted . If NO cross-peak exists, it supports the 3-substituted structure (H2 is too far from H4).
-
HMBC Connectivity Logic
Heteronuclear Multiple Bond Correlation (HMBC) confirms the carbon skeleton.
-
3-Substituted (H2 present): The H2 proton shows a strong 3-bond correlation to the bridgehead carbon C7a (oxygenated,
ppm). -
2-Substituted (H3 present): The H3 proton shows a strong 3-bond correlation to the bridgehead carbon C3a (non-oxygenated,
ppm).
Visualization: NMR Decision Tree
Figure 2: NMR logic flow for distinguishing benzofuran regioisomers using NOESY and HMBC.
Method B: Single Crystal X-Ray Diffraction (The Gold Standard)
When NMR data is ambiguous (e.g., if H4 is substituted or signals overlap), SC-XRD provides absolute structural certainty. It is the only method that satisfies regulatory requirements for "unequivocal" assignment in new drug applications (NDA).
Crystallization Protocol (Slow Evaporation)
This method is optimized for benzofuran derivatives, which often crystallize well from mixed polarity solvents.
-
Solvent System: Prepare a 2:1 mixture of Ethyl Acetate : Hexanes (or Methanol : Water for more polar derivatives).
-
Dissolution: Dissolve 20 mg of the pure compound in the minimum amount of Ethyl Acetate.
-
Layering: Carefully layer the Hexanes on top (if using a biphasic approach) or mix and filter into a clean scintillation vial.
-
Evaporation: Cover the vial with Parafilm and poke 3-5 small holes. Store in a vibration-free, dark environment at room temperature for 3-7 days.
-
Harvest: Select a crystal with defined edges (no cracks) approx 0.2–0.4 mm in size.
Data Interpretation[1][2][3]
-
Bond Lengths: The C2–C3 bond in benzofuran is shorter (double bond character) than the ring fusion bonds.
-
Planarity: 3-substituted derivatives often show specific torsion angles relative to the benzofuran plane, distinct from the more linear 2-substituted analogs.
Method C: Mass Spectrometry (The Supporter)
While not sufficient for de novo structure determination, MS/MS fragmentation provides rapid confirmation once standards are established.
-
Mechanism: Under Collision-Induced Dissociation (CID), 2-substituted benzofurans often undergo a characteristic retro-cyclization or loss of the substituent (e.g., CO loss if carbonyl-linked).
-
3-Substituted Stability: The 3-position is electronically distinct; substituents here often stabilize the furan cation differently, leading to a higher abundance of the molecular ion or specific "ortho effects" if a nitro group is present on the benzene ring.
Comparative Analysis Guide
Use the following matrix to select the appropriate validation method for your stage of development.
| Feature | 2D NMR (NOESY/HMBC) | SC-XRD (X-Ray) | MS/MS Fragmentation |
| Certainty Level | High (95%) | Absolute (100%) | Moderate (Supportive) |
| Throughput | High (20 mins/sample) | Low (Days to Weeks) | Very High (2 mins/sample) |
| Sample Requirement | ~5-10 mg (Recoverable) | ~20 mg (Crystal needed) | <1 mg (Destructive) |
| Critical Limitation | Requires H4 proton (NOESY) | Requires solid crystal | Isomer spectra often similar |
| Cost Efficiency | Excellent | Low | Good |
| Best For... | Routine batch validation | Final lead candidate | QC/High-throughput screening |
References
-
Synthesis and Regioselectivity
-
NMR Validation Techniques
-
Furrer, J. (2010). "A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC." Chemical Communications, 46, 3396-3398.
-
[Link]
-
-
Mass Spectrometry Differentiation
- Shevyrin, V. A., et al. (2016). "Differentiation of 2- and 6-isomers of (2-dimethylaminopropyl)benzofuran by tandem mass spectrometry." Chimica Techno Acta, 3(2), 156–162.
-
[Link]
-
X-Ray Crystallography Protocols
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 5-Bromo-3-(bromomethyl)benzofuran for Laboratory Professionals
The proper management and disposal of chemical waste are fundamental pillars of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling reactive intermediates like 5-Bromo-3-(bromomethyl)benzofuran requires a robust understanding of its potential hazards and a strict adherence to established disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe disposal of this halogenated organic compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.
Hazard Identification and Essential Precautions
Before beginning any work, the specific Safety Data Sheet (SDS) provided by the manufacturer must be reviewed as the primary source of information.
Table 1: Chemical Properties and Assumed Hazards
| Property | Information | Source |
| Chemical Name | 5-Bromo-3-(bromomethyl)benzofuran | [5][6] |
| CAS Number | 137242-43-4 | [5][6] |
| Molecular Formula | C₉H₆Br₂O | [5][6] |
| Assumed Hazards | - Acute Toxicity (Harmful if swallowed) - Skin Corrosion/Irritation - Serious Eye Damage/Irritation - Respiratory Irritation - Hazardous to the aquatic environment | [1][3][7] |
| Reactivity Profile | Reacts with strong oxidizing agents, reducing agents, alkalis, and some metals.[1][2] |
Personal Protective Equipment (PPE) and Safe Handling
The use of appropriate PPE is mandatory when handling 5-Bromo-3-(bromomethyl)benzofuran to prevent exposure.[1] All handling operations, including weighing and transferring, should be conducted inside a certified chemical fume hood to minimize the risk of inhalation.[3][8]
Table 2: Required Personal Protective Equipment
| PPE Item | Specification | Purpose & Rationale |
| Eye Protection | Chemical safety goggles and/or a full-face shield. | Protects eyes from splashes and corrosive vapors.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact, which can cause severe irritation or burns.[2][3] |
| Body Protection | A standard laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination.[1] |
| Footwear | Closed-toe and closed-heeled shoes. | Prevents injury from spills or dropped items.[8] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of 5-Bromo-3-(bromomethyl)benzofuran must follow a structured workflow to ensure safety and regulatory compliance. This process involves proper segregation, containment, and labeling, followed by coordination with your institution's Environmental Health and Safety (EHS) office.
Disposal Decision and Workflow Diagram
The following diagram outlines the critical steps and decision points in the waste management process for this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dollycorporation.com [dollycorporation.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acs.org [acs.org]
- 5. 137242-43-4|5-Bromo-3-(bromomethyl)benzofuran|BLD Pharm [bldpharm.com]
- 6. 5-BROMO-3-(BROMOMETHYL)BENZOFURAN | 137242-43-4 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
Personal protective equipment for handling 5-Bromo-3-(bromomethyl)benzofuran
Topic: Technical Safety Guide: 5-Bromo-3-(bromomethyl)benzofuran CAS: 137242-43-4 Molecular Formula: C9H6Br2O[1][2]
Part 1: Executive Hazard Analysis (The "Why")
5-Bromo-3-(bromomethyl)benzofuran is not merely a halogenated building block; it is a dual-threat agent .[2] Its hazard profile is dominated by the 3-bromomethyl moiety, which behaves chemically and toxicologically as a benzylic bromide.
-
Lachrymator & Corrosive: Like benzyl bromide, the bromomethyl group is a potent lachrymator.[2] It alkylates TRPA1 ion channels in the corneal nerve endings, causing immediate, debilitating pain and tearing. Standard safety glasses are insufficient because vapors can bypass the frames.[2]
-
Alkylating Agent (Genotoxicity): This compound is a highly reactive electrophile.[2] It can alkylate DNA bases (guanine N7), posing a significant mutagenic and carcinogenic risk.
-
Sensitizer: Repeated dermal exposure can lead to allergic contact dermatitis via haptenization of skin proteins.[2]
Operational Rule: Treat this compound with the same rigor as Benzyl Bromide or Methyl Iodide .[2]
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is often inadequate for alkyl bromides due to their ability to permeate thin nitrile rubber.[2] The following selection matrix is based on permeation kinetics of benzylic halides.
Glove Selection Logic
-
The Risk: Small, lipophilic alkyl halides permeate nitrile gloves rapidly (often <10 minutes for 4 mil gloves).
-
The Solution: Use a "Laminate" or "Double-Glove" system.[2]
| Glove Material | Estimated Breakthrough Time* | Recommendation | Context |
| Silver Shield / 4H (Laminate) | > 240 min | Primary Choice | Mandatory for direct handling, weighing, or scale-up (>1g).[2] |
| Double Nitrile (High Dexterity) | 10–15 min | Transient Use Only | Acceptable only for closed-vessel transfer of small amounts (<100mg).[2] Change immediately upon splash.[2][3] |
| Thick Nitrile (Solvex, >15 mil) | > 60 min | Secondary Choice | Good for cleaning glassware or waste handling.[2] |
| Latex | < 1 min | DO NOT USE | Provides zero protection against alkyl halides.[2] |
*Data extrapolated from Benzyl Bromide permeation studies (See Reference 1).
Respiratory & Eye Protection[2][4][5]
-
Engineering Control: All manipulations must occur inside a certified Chemical Fume Hood.[2]
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1 D3) are mandatory.[2] Safety glasses do not seal against lachrymatory vapors.[2]
-
Respirator: If work must occur outside a hood (e.g., spill cleanup), a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.
Part 3: PPE Decision Logic Diagram
Part 4: Operational Protocol (The Zero-Exposure Standard)
Weighing & Transfer
-
The Problem: Static electricity can scatter the solid powder, creating inhalable dust and surface contamination.
-
The Protocol:
-
Do not weigh on an open benchtop balance.
-
Place the balance inside the fume hood .[2] If this is impossible, use the "Tare-and-Transfer" method:
-
Solvent Dampening: If possible, dissolve the solid immediately in the transport vial to handle it as a solution (liquids are easier to contain than dust).
-
Reaction Setup
-
Venting: As the reaction proceeds, HBr may be evolved (especially in substitution reactions). Ensure the reaction vessel is vented through a scrubber (aqueous NaOH trap) or into the back of the fume hood.
-
Syringe Safety: When transferring solutions of this compound:
Decontamination (Quenching)
-
Principle: Convert the reactive alkyl bromide into a harmless alcohol or amine.[2]
-
Quench Solution: 10% Ethanolamine in Ethanol (or aqueous ammonia).
-
Procedure: Rinse all contaminated glassware, spatulas, and empty vials with the Quench Solution. Let sit for 30 minutes before standard washing. This nucleophilic attack displaces the bromide, destroying the alkylating potential.
Part 5: Emergency Response & Spills
Scenario: A 500mg vial drops and shatters inside the fume hood.
-
Immediate Action: Close the hood sash immediately. Alert lab personnel to evacuate the immediate area (lachrymator risk).
-
Wait: Allow the hood to purge vapors for 5-10 minutes.
-
Cleanup:
Spill Workflow Diagram
Part 6: Waste Disposal
-
Classification: Halogenated Organic Waste.[2]
-
Segregation: Do NOT mix with strong oxidizers (e.g., Nitric acid) or strong bases without prior neutralization.[2]
-
Labeling: Clearly mark the tag with "Lachrymator" and "Alkylating Agent" to protect waste handling personnel.
-
Pre-treatment: Ideally, quench reaction mixtures with methanol/amine before disposal to minimize downstream hazards.[2]
References
-
Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.[2] (Data on Benzyl Bromide permeation used as structural analog).
-
National Institutes of Health (NIH) PubChem. (n.d.).[2] Compound Summary: Benzyl Bromide (Lachrymator/Alkylator Analog).[2] Retrieved February 24, 2026.[2]
-
BLD Pharm. (n.d.).[2] Safety Data Sheet: 5-Bromo-3-(bromomethyl)benzofuran (CAS 137242-43-4).[2] Retrieved February 24, 2026.[2]
-
Occupational Safety and Health Administration (OSHA). (2024).[2][5] Laboratory Safety Guidance: Working with Lachrymators.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
